N-(3-Bromo-4-methyl-phenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-methyl-phenyl)prop-2-enamide is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Amide Formation: Starting with 4-methylbenzene, bromination at the 3-position can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent amide formation involves reacting the brominated compound with prop-2-enoyl chloride in the presence of a base like triethylamine.
Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed, where a boronic acid derivative of the phenyl ring is coupled with an alkenyl halide under palladium catalysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromine atom can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or alcohols replace the bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Bromo-4-methylbenzoic acid.
Reduction: 3-Methyl-4-aminophenylprop-2-enamide.
Substitution: Various substituted phenylprop-2-enamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-Bromo-4-methyl-phenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enamide group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a bromine atom.
N-(3-Chloro-4-methyl-phenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-Bromo-4-ethyl-phenyl)prop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(3-Bromo-4-methyl-phenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to other halogenated compounds. This difference in reactivity can lead to distinct biological activities and industrial applications.
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVJYKKTSZATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.